

Unveiling the Physicochemical Landscape of Methyl Furfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl furfuryl disulfide*

Cat. No.: B1329271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furfuryl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma profile of various foods and beverages, most notably coffee. Its distinct roasted, sulfureous, and meaty aroma makes it a valuable ingredient in the flavor and fragrance industry. A thorough understanding of its physical properties is paramount for its effective application, quality control, and for exploring its potential in other scientific domains, including drug development. This technical guide provides a comprehensive overview of the known physical properties of **methyl furfuryl disulfide**, outlines general experimental protocols for their determination, and presents a logical diagram illustrating the interplay of these properties in its primary application.

Core Physical Properties

The physical characteristics of **methyl furfuryl disulfide** have been determined by various sources. A compilation of these properties is presented in Table 1 for ease of reference and comparison.

Physical Property	Value	Source(s)
Molecular Weight	160.26 g/mol	[1] [2] [3]
Density	1.175 g/mL at 20 °C	
1.177 to 1.184 g/mL at 20 °C	[1]	
1.162 g/mL at 25 °C	[3]	
Boiling Point	60-61 °C at 0.8 mmHg	[1] [3]
64-65 °C at 15.00 mmHg	[1] [4]	
Refractive Index	n _{20/D} 1.568	[2] [3]
1.565 to 1.573 at 20 °C	[4]	
1.566 to 1.572 at 20 °C	[1]	
Solubility	Insoluble in water, soluble in organic solvents and alcohol.	[1] [4]
Flash Point	194 °F (90 °C) - closed cup	[3]
Physical Description	Colorless to pale brown liquid with a roasted bread crust, coffee-like, and meaty odor.	[4]

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for **methyl furfuryl disulfide** are not readily available in the public domain, the determination of its physical properties follows standard organic chemistry laboratory procedures. The methodologies outlined below are based on established techniques.

Determination of Boiling Point

The boiling point of **methyl furfuryl disulfide**, particularly at reduced pressures, is a critical parameter for its purification and handling.

Methodology: Distillation

- Apparatus Setup: A micro-distillation apparatus is assembled, consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and a manometer are connected to the apparatus.
- Sample Preparation: A small volume of **methyl furfuryl disulfide** is placed in the round-bottom flask along with a boiling chip to ensure smooth boiling.
- Heating and Distillation: The flask is gently heated in a heating mantle. For vacuum distillation, the system is evacuated to the desired pressure (e.g., 0.8 mmHg or 15 mmHg).
- Temperature Reading: The temperature is recorded when the liquid is consistently condensing on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance.

Methodology: Pycnometry

- Pycnometer Calibration: A pycnometer (a small, calibrated glass flask) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C), and the weight is recorded.
- Sample Measurement: The pycnometer is emptied, dried, and filled with **methyl furfuryl disulfide** at the same temperature. The weight is recorded.
- Calculation: The density of **methyl furfuryl disulfide** is calculated using the formula: Density = (mass of sample / mass of reference liquid) * density of reference liquid

Determination of Refractive Index

The refractive index is another important physical constant for the characterization and purity assessment of liquid compounds.

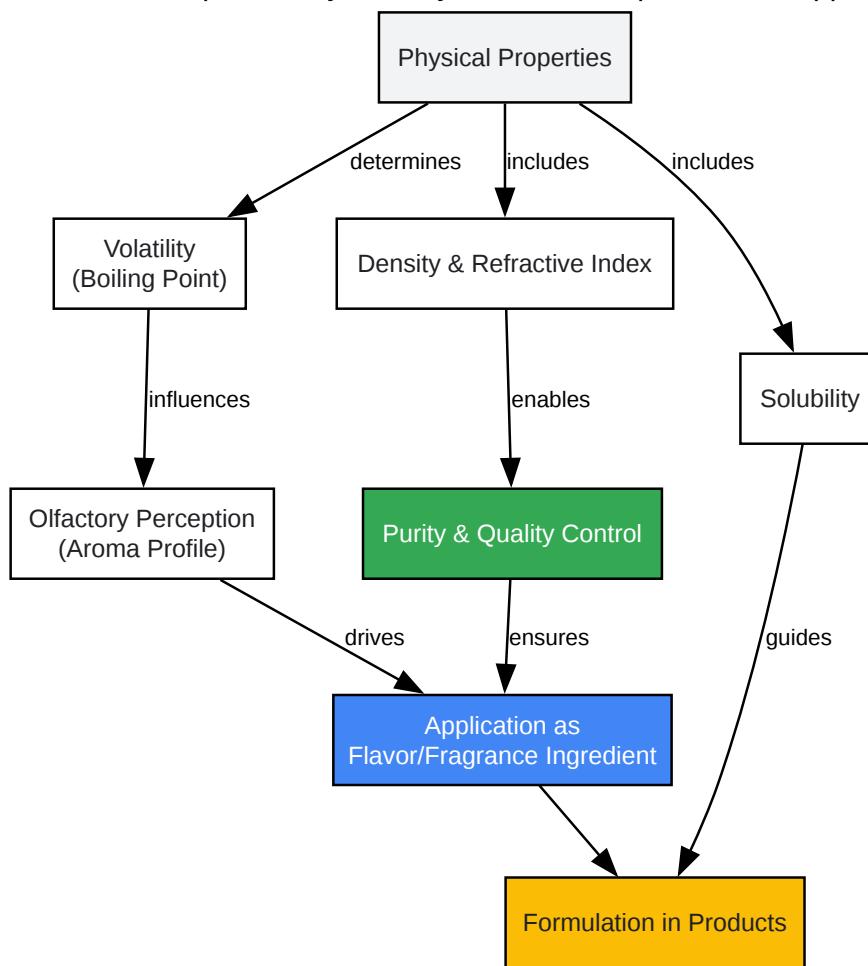
Methodology: Refractometry

- Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **methyl furfuryl disulfide** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C).

Gas Chromatography for Purity and Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like **methyl furfuryl disulfide**. It is crucial for purity assessment and quantification in complex mixtures.

General Protocol:


- Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) and a detector sensitive to sulfur compounds, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), is used.
- Sample Preparation: A dilute solution of **methyl furfuryl disulfide** in a suitable solvent (e.g., dichloromethane or hexane) is prepared.
- Injection: A small volume of the sample is injected into the heated injection port of the GC.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- Detection and Data Analysis: The detector generates a signal as each component elutes from the column. The resulting chromatogram shows peaks corresponding to different

compounds, and the area under each peak is proportional to its concentration.

Logical Relationships and Applications

The physical properties of **methyl furfuryl disulfide** are intrinsically linked to its primary application as a flavor and fragrance ingredient. The following diagram illustrates this relationship.

Logical Relationship of Methyl Furfuryl Disulfide Properties and Application

[Click to download full resolution via product page](#)

Caption: Interplay of physical properties in the application of **methyl furfuryl disulfide**.

Conclusion

This technical guide has synthesized the available data on the physical properties of **methyl furfuryl disulfide**, providing a valuable resource for researchers and industry professionals. The tabulated data allows for quick reference, while the outlined experimental protocols, though general, offer a solid foundation for laboratory work. The logical diagram highlights the critical connections between the compound's physical characteristics and its use as a flavor and fragrance agent. Further research into detailed synthetic pathways and potential biological activities could expand the applications of this intriguing organosulfur compound beyond its current role in the sensory sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl furfuryl disulfide, 57500-00-2 [thegoodsentscompany.com]
- 2. chembk.com [chembk.com]
- 3. Methyl Furfuryl Disulfide manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Physicochemical Landscape of Methyl Furfuryl Disulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329271#physical-properties-of-methyl-furfuryl-disulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com